Estren

Description

Historical Trajectory of Estren Discovery and Synthesis

The exploration of this compound and its derivatives is part of a broader effort in steroid chemistry to create compounds with selective biological actions. While the precise first synthesis of 4-Estren-3α, 17β-diol is not detailed in initial broad surveys, its emergence as a significant research tool became prominent in the early 2000s. Studies from this period identified 4-estren-3α,17β-diol as a compound of interest for its estrogen-like effects, particularly in bone and neural tissues. researchgate.net

The synthesis of the this compound core and its derivatives involves sophisticated organic chemistry techniques. For instance, research into isotopically labeled steroids has demonstrated methods for creating labeled this compound compounds for metabolic studies. One such process involves the cyclization of an A-ring enollactone intermediate to produce a 3-oxo-4-estren-17β-ol derivative, which can then be further modified. nih.gov The versatility of the this compound framework is also highlighted in the synthesis of other pharmacologically active steroids. For example, 18-methyl-4-estren-3,17-dione, a related compound, serves as a starting material for a multi-step synthesis of the progestin gestodene (B1671452), demonstrating the utility of the this compound scaffold in medicinal chemistry. thieme-connect.com

This compound's Classification within the Steroid Hormone Framework

This compound is classified within the broad family of steroids and is structurally a derivative of estrane (B1239764), a C18 steroid featuring a gonane (B1236691) core. wikipedia.org More specifically, as a molecule with a double bond, it is an estrene. wikipedia.org Its classification has evolved with research:

Synthetic Steroid: this compound is not a naturally occurring hormone but is synthesized for research. oup.com

Prohormone: One of the most significant findings is that this compound functions as a prohormone. In target tissues like bone cells (osteoblasts), it can be metabolized into the potent anabolic steroid 19-nortestosterone (nandrolone). oup.com This conversion is a critical aspect of its biological activity.

Relation to Anabolic Steroids and Progestogens: While this compound itself is a research chemical, the "this compound derivatives" class in the Anatomical Therapeutic Chemical (ATC) classification system includes compounds used as anabolic agents and progestogens. drugbank.comnih.gov This highlights the diverse pharmacological potential of the core this compound structure.

Contemporary Academic Research Significance of this compound

Contemporary research on this compound focuses on its complex and multifaceted mechanism of action, which challenges classical models of steroid hormone signaling. Initial interest was sparked by its potential as a selective activator of non-genomic estrogen pathways. researchgate.netresearcher.life It was reported to induce estrogen-like neuroprotective effects and maintain bone health in animal models without stimulating reproductive tissues, a desirable profile for certain therapeutic applications. researchgate.netoup.com

However, further investigations revealed a more intricate biological role. Key research findings include:

Dual Receptor Interaction: Studies demonstrated that this compound's effects are not exclusively non-genomic. In the mouse uterus, it behaves as a weak estrogen, capable of inducing responses through the nuclear estrogen receptor α (ERα). oup.comresearcher.life Furthermore, research has shown that this compound can engage the androgen receptor (AR), complicating its profile as a purely selective estrogen-like compound. oup.comoup.com

Metabolic Activation: A pivotal discovery was that this compound acts as a prohormone, being converted locally in osteoblasts to 19-nortestosterone. oup.com This metabolite then activates the androgen receptor, which in turn mediates both androgenic and, unexpectedly, estrogen-like transcriptional responses in bone-forming cells. oup.com This metabolic conversion helps to explain the potent androgen-like activity observed at concentrations where this compound itself binds poorly to the AR. oup.com

Non-classical Signaling Investigation: this compound remains a valuable tool for studying non-classical steroid signaling. It has been described as an "activator of nongenomic estrogen-like signaling" (ANGELS) that can protect neurons from beta-amyloid-induced injury. researchgate.net Advanced molecular dynamics studies continue to explore the precise interactions between this compound, estradiol (B170435), and the estrogen receptor's classical and alternative binding sites to elucidate the structural basis for these non-classical effects. researchgate.net

This body of research underscores this compound's significance as a compound that bridges multiple steroid signaling pathways, involving metabolic activation and actions through both estrogen and androgen receptors.

Data Tables

Table 1: Chemical Properties of this compound (4-Estren-3α, 17β-diol)

| Property | Value | Source |

|---|---|---|

| Systematic Name | (3α,17β)-Estr-4-ene-3,17-diol | epa.gov |

| Common Name | This compound | scbt.com |

| CAS Number | 35950-87-9 | scbt.comepa.gov |

| Molecular Formula | C₁₈H₂₈O₂ | scbt.comscbt.com |

| Molecular Weight | 276.41 g/mol | scbt.comscbt.com |

| Classification | Steroid Ligand, Prohormone | scbt.comoup.com |

Table 2: Summary of Key Research Findings on this compound's Mechanism of Action

| Research Finding | Primary Receptor(s) Involved | Tissue/Model Context | Key Outcome | Source(s) |

|---|---|---|---|---|

| Neuroprotection | Non-classical estrogen pathways | Cultured cerebrocortical neurons | Protects against Aβ toxicity, increases neuronal viability. | researchgate.net |

| Bone Maintenance | ERα, AR (via metabolite) | Ovariectomized mice, osteoblasts | Reverses bone loss, regulates gene expression. | oup.comoup.com |

| Uterine Effects | ERα, AR | Ovariectomized mouse uterus | Acts as a weak estrogen, increases uterine weight. | oup.comresearcher.life |

| Prohormone Activity | Androgen Receptor (AR) | Primary osteoblasts | Metabolized to 19-nortestosterone, which activates AR. | oup.com |

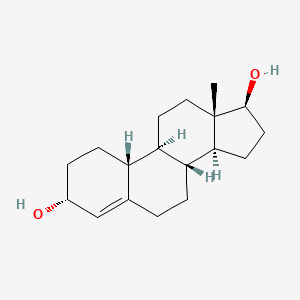

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3R,8R,9S,10R,13S,14S,17S)-13-methyl-1,2,3,6,7,8,9,10,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h10,12-17,19-20H,2-9H2,1H3/t12-,13+,14-,15-,16+,17+,18+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMXKUJNZWYTFJN-AXSMETJDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=CC(CCC34)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C[C@@H](CC[C@H]34)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601017064 | |

| Record name | Estren | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35950-87-9 | |

| Record name | Estren | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of Estren

Total Synthesis Approaches for Estren and its Stereoisomers

Total synthesis of the this compound core structure involves constructing the complete tetracyclic steroid framework from acyclic or simpler cyclic starting materials. This approach allows for the precise control of stereochemistry, which is crucial given the multiple chiral centers present in steroids. Early total syntheses of steroids, including those related to the estrane (B1239764) series, often involved multi-step sequences to build the A, B, C, and D rings with the correct relative and absolute stereochemistry.

For instance, total synthesis routes have been developed for estr-4-ene-3,17-dione, a related this compound structure acs.org. These syntheses often involve complex reaction sequences, and achieving high stereoselectivity at each step is a primary challenge. The synthesis of specific stereoisomers is critical as different stereochemical configurations can lead to vastly different biological activities. Research in this area has explored various strategies, including asymmetric synthesis, to obtain enantiomerically pure or enriched this compound stereoisomers ru.nlru.nlrsc.org. While total synthesis provides access to the core structure from basic chemicals, the complexity and number of steps can be significant, sometimes requiring 13 or more steps for specific targets google.com.

Semisynthetic Routes to this compound Analogues

Semisynthesis involves using readily available natural or synthetic steroids as starting materials and modifying their structures to obtain desired this compound analogues. This approach is often more efficient than total synthesis for creating a library of related compounds.

Semisynthetic routes to this compound analogues frequently involve modifications of the existing steroid skeleton, such as functional group interconversions, introduction of new substituents, or alteration of the ring system. For example, 4-substituted 17β-hydroxy-7α-methyl-4-estren-3-one derivatives and their 17-acetates have been synthesized via a 4β,5β-epoxy intermediate derived from 17β-hydroxy-7α-methyl-4-estren-3-one nih.gov. This demonstrates the use of epoxidation and subsequent ring opening as a strategy for introducing substituents on the A ring.

Another example of a semisynthetic approach is the preparation of gestodene (B1671452) from 18-methyl-4-estren-3,17-dione. This synthesis involves selective protection of carbonyl groups and introduction of a phenylsulfoxide group researchgate.net. Semisynthesis is a powerful tool for generating diverse this compound derivatives by leveraging the structural complexity of readily available steroid precursors. Studies on semisynthetic derivatives of natural products highlight their importance in expanding chemical diversity for potential medicinal applications nih.gov.

Chemoenzymatic Transformations in this compound Synthesis

Chemoenzymatic synthesis combines chemical reactions with enzymatic transformations, leveraging the high selectivity and efficiency of enzymes. This approach can be particularly useful for introducing functional groups at specific positions or controlling stereochemistry that is challenging to achieve solely through chemical methods.

Microbial transformations, a form of biocatalysis, have been applied to steroid modification, including this compound structures. For instance, the transformation of nandrolone (B1676933) decanoate (B1226879) (a derivative of Estr-4-en-17β-ol-3-one) by Neurospora crassa yielded several metabolites, including estr-4-en-3,17-dione, 17β-hydroxyestr-4-en-3-one, 6β,17β-dihydroxyestr-4-en-3-one, and 9α,17β-dihydroxyestr-4-en-3-one tandfonline.com. This demonstrates the ability of enzymes produced by microorganisms to perform specific oxidations and hydroxylations on the this compound scaffold.

Chemoenzymatic approaches are increasingly used in the synthesis of complex molecules, where an enzymatic step is integrated into a chemical synthesis route to achieve a specific transformation, often with high enantioselectivity umich.eduacs.org. While direct examples specifically detailing chemoenzymatic synthesis of the core this compound structure are less prevalent in the provided results, the application of biocatalysis for steroid modifications suggests its potential in accessing complex this compound derivatives with precise control over stereochemistry and regiochemistry. Chemoenzymatic methods have been successfully applied to the synthesis of other complex natural product derivatives, highlighting their potential in generating chemical diversity frontiersin.orgnih.govnih.gov.

Design and Synthesis of Novel this compound Derivatives for Research Probes

The design and synthesis of novel this compound derivatives are crucial for developing research probes to investigate biological processes and targets. This involves tailoring the chemical structure of the this compound scaffold to achieve specific interactions with biological molecules.

The synthesis of such derivatives often focuses on introducing functional groups or structural modifications at specific positions known or predicted to interact with target proteins, such as receptors or enzymes. For example, novel estrogen receptor antagonists have been designed and synthesized based on modifications of 17β-estradiol, a steroid structurally related to this compound acs.org. These derivatives incorporated bulky ring-based structures at the C-7α position to influence binding affinity and antagonistic activity acs.org.

The design process often involves considering structure-activity relationships (SAR) and utilizing computational modeling to predict how modifications will affect binding and activity acs.org. Synthetic strategies for research probes can involve coupling the steroid core to other molecules or introducing reporter groups for imaging or detection acs.org. The goal is to create molecules that can selectively bind to or modulate the activity of specific biological targets, providing valuable tools for understanding biological pathways and disease mechanisms. The synthesis of derivatives for use as probes is a common strategy in chemical biology research nih.govmdpi.com.

Here is a summary of some synthetic approaches and examples:

| Synthetic Approach | Description | Examples/Key Reactions | Outcome |

| Total Synthesis | Building the steroid core from simpler precursors. | Multi-step sequences, asymmetric synthesis. acs.orgru.nlru.nlrsc.org | Access to the core structure and control over stereochemistry. |

| Semisynthesis | Modifying existing steroid structures. | Functional group interconversions, introduction of substituents (e.g., epoxidation/ring opening, selective protection). nih.govresearchgate.net | Efficient generation of diverse analogues from readily available precursors. |

| Chemoenzymatic Synthesis | Combining chemical and enzymatic steps. | Microbial transformations (e.g., hydroxylation, oxidation). tandfonline.com | Selective transformations, potential for high stereospecificity. |

| Synthesis of Research Probes | Designing and synthesizing derivatives for specific biological interactions. | Introduction of functional groups, coupling to other molecules, structural modifications based on SAR. acs.orgacs.org | Molecules tailored for target binding or modulation, tools for biological research. |

Molecular Mechanisms of Estren Action and Receptor Biology

Estren Interaction with Nuclear Estrogen Receptors (ERα and ERβ)

Nuclear estrogen receptors, ERα and ERβ, are ligand-activated transcription factors that, upon binding to estrogenic compounds like this compound, undergo conformational changes, dimerize, and translocate to the nucleus to modulate gene expression. wikipedia.orgwikipedia.orguni.lu

Ligand Binding Dynamics and Receptor Conformation

The binding of a ligand to the ligand-binding domain (LBD) of nuclear ERs is a dynamic process that induces crucial conformational changes. wikipedia.org This structural modification, particularly affecting Helix 12 within the LBD, dictates whether the receptor adopts an active or inactive conformation, thereby influencing its ability to regulate transcription. wikipedia.org The LBD of ERα, for instance, possesses a flexible hydrophobic pocket that can accommodate diverse ligands, and its dynamic nature is critical for stable binding. nih.gov While detailed studies specifically on this compound's impact on ERα and ERβ conformational dynamics are limited in the provided context, research on other ligands highlights that the nature of the bound molecule significantly influences the receptor's conformation and its subsequent interactions with co-regulatory proteins. alfa-chemistry.com Studies using techniques like fluorescence have revealed differential effects of ligands on the unfolding and conformational flexibility of ERα and ERβ, indicating distinct structural responses upon ligand binding. fishersci.ca

This compound-Mediated Receptor Dimerization and Nuclear Translocation

Ligand binding to the LBD initiates the dimerization of ERs. wikipedia.org This process involves the association of LBD domains, leading to the formation of ERα homodimers, ERβ homodimers, or ERα-ERβ heterodimers, each potentially exerting distinct cellular effects. wikipedia.org Following dimerization, the activated receptor complex undergoes translocation from the cytoplasm to the nucleus. wikipedia.orgwikipedia.orguni.lu This nuclear translocation is a hallmark of the classical genomic signaling pathway, enabling the receptor to interact with DNA or other nuclear proteins. wikipedia.orgwikipedia.org Experimental evidence demonstrates that this compound induces the nuclear translocation of ER, with an increase observed in the nuclear fraction of cells treated with this compound. uni.lu This translocation can occur relatively rapidly, within 30 minutes of this compound exposure, similar to the kinetics observed with estradiol (B170435). uni.lu The hinge region (D-domain) of ERα plays a role in nuclear localization and interactions involved in tethered-mediated gene regulation. uni.lu Notably, this compound has also been shown to induce the translocation of the androgen receptor (AR) to the nucleus. uni.lu

Differential Binding Affinities and Selectivity for ER Subtypes

The affinity of a ligand for different ER subtypes (ERα and ERβ) and other steroid receptors contributes to its selective actions in various tissues. Research indicates that ER subtypes can exhibit differing affinities and responsiveness to various ligands. alfa-chemistry.com While estrogens like estradiol show high affinity for ERs, this compound has been characterized as a weakly ER-binding steroid. alfa-chemistry.com Specifically, the reported dissociation constant (Kd) of this compound for ER is considerably higher (200-300 fold) than that of estradiol. uni.lu Interestingly, the affinity of this compound for the androgen receptor (AR) has been reported to be lower than its affinity for ER. uni.lu This differential binding profile suggests that while this compound can interact with nuclear ERs, its relative potency and potential selectivity may differ compared to endogenous estrogens, and it may also engage with AR.

This compound Engagement with Membrane-Associated Estrogen Receptors (e.g., GPER)

In addition to their roles as nuclear transcription factors, estrogen receptors, including ERα, ERβ, and GPER, can be localized at the cell membrane and initiate rapid, non-genomic signaling cascades. wikipedia.orgwikipedia.orgalfa-chemistry.com GPER, a seven-transmembrane receptor, is a key mediator of these rapid responses to estrogenic compounds. wikipedia.orgciteab.com

Phosphorylation Events and Protein Kinase Modulation (e.g., PKC activity)

Rapid, non-genomic signaling pathways initiated by membrane-associated ERs and GPER frequently involve a cascade of phosphorylation events and the modulation of various protein kinases. tocris.com GPER activation can lead to the engagement of multiple downstream signaling pathways, including the activation of Src, which in turn can transactivate receptor tyrosine kinases like the epidermal growth factor receptor (EGFR), leading to the activation of kinases such as ERK and PI3K/AKT. citeab.com GPER also influences other kinase pathways, such as stimulating the AMPK pathway, which can activate PKA. citeab.com The activation of kinases like ERK1/2 and PI3K appears to be a point of convergence for signaling initiated by both nuclear ERs and GPER. mims.com this compound's ability to activate signal transduction involves the modulation of a variety of kinases. alfa-chemistry.com Studies on GPER activation have demonstrated its ability to trigger intracellular pathways including ERK, PI3K, cAMP, PKA, eNOS, sGC, and AKT. nih.gov Furthermore, GPER activation has been shown to lead to rapid calcium mobilization and subsequent activation of protein kinase C (PKC), which can result in the phosphorylation of downstream targets. nih.gov Estrogens, through GPER, appear to mediate calcium-dependent phosphorylation and desensitization of Gi/o-coupled GPCRs via PKC and PKA activation. nih.gov GPER-dependent effects have also been linked to ERK phosphorylation and PI3K activation. probes-drugs.org Specifically, GPER activation has been shown to activate PI3K, which subsequently stimulates nitric oxide synthase (NOS), leading to increased nitric oxide production via a PI3K/AKT/NOS/NO pathway. nih.gov

Plasma Membrane Localization and Ligand Presentation

While steroid hormones are traditionally understood to act via intracellular receptors, evidence indicates that a fraction of steroid receptors, including estrogen receptor alpha (ERα) and androgen receptor (AR), can localize to the plasma membrane. This membrane localization is often dependent on post-translational modifications such as palmitoylation. citeab.comwikipedia.org Palmitoylation of ERα, for instance, facilitates its association with proteins like caveolin-1, which can then transport the receptor to caveolae rafts within the plasma membrane. citeab.com This process is conserved for other steroid hormone receptors, including the androgen and progesterone (B1679170) receptors. citeab.com

The presence of membrane-localized steroid receptors allows for rapid, non-genomic signaling in response to ligand binding. wikipedia.org this compound has been shown to activate membrane ERα, leading to the stimulation of downstream signaling cascades. wikipedia.org This suggests that this compound can engage with this non-classical pool of estrogen receptors at the cell surface, initiating rapid cellular responses. While the specific details of this compound's presentation as a ligand to these membrane receptors are still being elucidated, its ability to activate membrane ERα indicates a mechanism involving direct or indirect interaction at the plasma membrane. wikipedia.org

This compound's Influence on Non-Estrogen Receptors

This compound's biological activity is not limited to interactions with estrogen receptors. Research highlights its significant influence on the androgen receptor and potential crosstalk with other steroid hormone receptors.

Androgen Receptor Interaction and Modulatory Effects

This compound is recognized as a prohormone that can regulate androgen receptor (AR)-dependent effects. citeab.comwikipedia.org Although studies indicate that this compound binds poorly to the androgen receptor in vitro, it potently regulates AR-dependent gene expression, particularly in osteoblasts. citeab.comwikipedia.org This suggests that this compound's effects on AR signaling may be indirect, potentially mediated through local metabolism. citeab.comwikipedia.org For example, osteoblasts can convert this compound to the potent androgen 19-nortestosterone via a 3α-hydroxysteroid dehydrogenase-like activity. citeab.comwikipedia.org This metabolic conversion could contribute to the observed AR-dependent effects.

Furthermore, this compound has been shown to stimulate androgen receptor-dependent gene expression through conventional estrogen-sensitive transcriptional elements (ERE). citeab.com This is an unexpected activity that suggests a complex interplay between this compound, the androgen receptor, and pathways typically associated with estrogen signaling. citeab.com This modulation of AR activity through EREs may represent a mechanism by which this compound elicits sex-nonspecific biological effects. citeab.com The interaction between AR and ERα has been demonstrated, with physical interaction between specific domains of these receptors leading to functional consequences, including the modulation of transcriptional activity. researchgate.netprobes-drugs.org While this compound's direct binding to ERs might be limited, its influence on AR and subsequent AR-mediated effects on EREs suggest an indirect impact on estrogen-responsive pathways.

Potential Crosstalk with Other Steroid Hormone Receptors

The intricate network of steroid hormone signaling involves significant crosstalk between different receptor types, including AR, ER, progesterone receptor (PR), and glucocorticoid receptor (GR). mims.comwikipedia.orguni.lu This crosstalk can involve direct physical interactions between receptors, reciprocal regulation of gene expression, or hormone-independent receptor activity influenced by another receptor's signaling. mims.comuni.lu

Intracellular Signal Transduction Pathways Activated by this compound

Mitogen-Activated Protein Kinase (MAPK) Pathway Activation

This compound has been shown to activate the mitogen-activated protein kinase (MAPK) pathway in estrogen-responsive cells. wikipedia.orgnih.gov The MAPK/ERK pathway is a key signaling cascade that transmits signals from cell surface receptors to the nucleus, influencing processes such as cell proliferation, differentiation, and survival. nih.govwikipedia.orgguidetopharmacology.org Activation of this pathway typically involves a cascade of phosphorylation events initiated by extracellular signals binding to membrane receptors. nih.govguidetopharmacology.org this compound's ability to activate the MAPK pathway is associated with its rapid, non-classical estrogenic actions. wikipedia.orgnih.gov This suggests that this compound, possibly through its interaction with membrane-localized receptors, can trigger this important signaling cascade.

Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway Modulation

The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another crucial intracellular signaling route involved in cell growth, survival, metabolism, and angiogenesis. wikidoc.orgnih.govnih.govwikipedia.org Activation of the PI3K/Akt pathway is typically initiated by extracellular signals binding to receptors, leading to the production of phosphatidylinositol 3,4,5-trisphosphate (PIP3) at the plasma membrane, which recruits and activates Akt. wikipedia.orgnih.gov

Structure Activity Relationship Sar Investigations of Estren and Its Analogues

Elucidation of Structural Determinants for Estren's Estrogenic Activity

The estrogenic activity of a compound is its ability to mimic the effects of the natural estrogen, 17β-estradiol, by binding to and activating estrogen receptors. For this compound-based compounds, this activity is highly dependent on the precise arrangement of functional groups on the steroid nucleus.

The presence and orientation of hydroxyl (-OH) groups are paramount for the estrogenic activity of this compound analogues. Research has consistently shown that a hydroxyl group, particularly on the A-ring, is a critical feature for binding to the estrogen receptor α (ERα). nih.gov The phenolic hydroxyl group, equivalent to the one found at the C-3 position of estradiol (B170435), is considered essential for high-affinity binding and potent estrogenic action. nih.gov

The significance of the hydroxyl group extends beyond its mere presence to its ability to form specific hydrogen bonds within the ligand-binding pocket of the estrogen receptor. Docking studies have highlighted that these hydrogen bonds, for instance with the amino acid residues Glutamate 353 (GLU353) and Arginine 394 (ARG394), are crucial for stabilizing the ligand-receptor complex and initiating the conformational changes required for receptor activation. nih.govresearchgate.net The orientation of the hydroxyl group is therefore vital; an incorrect position can lead to a significant loss of binding affinity and biological activity. nih.gov Furthermore, the loss of a hydroxyl group through structural modification has been shown to extensively modulate the estrogenic response, sometimes shifting a compound from an agonist to an antagonist. researchgate.net

Steric Effects: The size and shape of the molecule are critical for proper binding. vaia.com Bulky substituents introduced at certain positions on the this compound skeleton can cause steric hindrance, preventing the molecule from docking effectively with the receptor and thus reducing or abolishing its estrogenic activity. nih.govscience.gov Conversely, carefully placed smaller alkyl groups can enhance binding by optimizing the fit within the hydrophobic pocket of the receptor. omicsonline.org

Hydrophobicity: The ligand-binding pocket of the estrogen receptor is largely hydrophobic. Therefore, the hydrophobic character of an this compound analogue is a key driver for binding. nih.gov The nonpolar steroid backbone favorably interacts with the hydrophobic residues of the binding pocket. Increasing the surface hydrophobicity of the ligand can be associated with changes in the stability of the estrogen receptor itself. conference-correspondent.com However, a delicate balance is required; while sufficient lipophilicity is needed to cross cell membranes and bind to the receptor, excessive hydrophobicity can lead to poor solubility and accumulation in fatty tissues. vaia.com

The interplay between these properties is summarized in the table below.

| Structural Feature | Influence on Receptor Binding | Research Finding |

| Steric Bulk | Can hinder or enhance receptor fit. | Bulky groups may cause steric clashes, reducing binding affinity, while optimally sized groups can improve it. nih.govscience.gov |

| Hydrophobicity | Drives interaction with the hydrophobic ligand-binding pocket. | The nonpolar steroid core interacts favorably with hydrophobic amino acid residues in the receptor. nih.gov |

| Molecular Shape | Must be complementary to the receptor pocket. | The overall three-dimensional conformation determines the ability of the ligand to dock effectively. vaia.com |

A-ring Modifications: The A-ring of estrogenic steroids is particularly important. Aromatization of the A-ring, creating a phenolic system, is a key feature for high estrogenic activity. researchfloor.org Introducing heterocyclic systems into the A-ring is another strategy that has been explored to modify activity; for example, the introduction of a pyrazole (B372694) ring can enhance anabolic properties. slideshare.net Conversely, the removal of a carbon atom from the A-ring to create so-called "A-norsteroids" results in significant changes to the molecule's shape and can lead to unique biological profiles compared to the parent steroid. mdpi.comresearchgate.net

Steroid Nucleus Modifications: Alterations in other parts of the steroid framework also have profound effects. The spatial orientation of functional groups and the oxidation state of the rings are closely linked to physiological activity. researchfloor.org For instance, removing carbon atoms from the B, C, or D rings (creating B-nor, C-nor, or D-nor steroids) alters the steroid's architecture, which in turn significantly impacts its biological function and therapeutic potential. mdpi.comresearchgate.net

The table below details the effects of various modifications.

| Modification Type | Example | Impact on Biological Activity |

| A-Ring Aromatization | Conversion to a phenolic A-ring | Generally increases estrogenic activity. researchfloor.org |

| A-Ring Heterocycle | Introduction of a pyrazole ring | Can improve anabolic activity. slideshare.net |

| Ring Contraction | A-norsteroids (removal of a C atom from A-ring) | Alters molecular shape and leads to unique pharmacological properties. mdpi.comresearchgate.net |

| Other Nucleus Changes | B, C, or D-norsteroids | Significantly impacts the steroid's three-dimensional structure and function. mdpi.comresearchgate.net |

Computational and Chemoinformatic Approaches to this compound SAR

The exploration of the structure-activity relationships (SAR) of this compound and its derivatives has been significantly advanced by computational and chemoinformatic methodologies. These in-silico techniques provide profound insights into the molecular interactions governing the biological activity of these compounds, guiding the rational design of new analogues with desired properties. By simulating and predicting how structural modifications influence a molecule's behavior, these approaches accelerate the drug discovery process, making it more efficient and cost-effective than relying on experimental testing alone. jocpr.com

Ligand-Based and Structure-Based Drug Design for this compound Analogues

The design of novel this compound analogues is driven by two primary computational strategies: ligand-based drug design (LBDD) and structure-based drug design (SBDD). jubilantbiosys.comdrugdiscoverynews.com The choice between these approaches often depends on the availability of structural data for the biological target, which for this compound analogues is typically the estrogen receptor (ER). longdom.org

Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the target receptor is not available or not well-defined. jubilantbiosys.comnih.gov This method relies on the knowledge of a set of existing molecules (ligands) known to interact with the target. jubilantbiosys.com By analyzing the common structural features and physicochemical properties of these active ligands, a pharmacophore model can be generated. ugm.ac.id This model represents the essential three-dimensional arrangement of features necessary for biological activity, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic interactions. ugm.ac.idbiosolveit.de For this compound analogues, LBDD can be used to design new molecules that fit the established pharmacophore of known estrogen receptor modulators, thereby possessing a higher probability of exhibiting the desired biological effect. jubilantbiosys.comugm.ac.id

Structure-Based Drug Design (SBDD) , conversely, requires high-resolution 3D structural information of the target protein, typically obtained through techniques like X-ray crystallography or cryo-electron microscopy. drugdiscoverynews.comnih.gov With the known structure of the estrogen receptor's ligand-binding domain (LBD), SBDD allows for the precise design of this compound analogues that can fit snugly into the binding pocket. drugdiscoverynews.comlongdom.org Computational docking simulations are a cornerstone of SBDD, predicting the preferred orientation of a ligand when bound to the target and estimating the strength of the interaction. nih.govswri.org This approach enables the rational modification of the this compound scaffold to optimize interactions with key amino acid residues in the ER binding site, enhancing potency and selectivity. drugdesign.org

| Design Approach | Basis | Primary Application for this compound Analogues | Key Techniques |

| Ligand-Based Drug Design (LBDD) | Knowledge of active ligands when target structure is unknown. jubilantbiosys.comnih.gov | Designing new analogues based on the features of known ER modulators. ugm.ac.id | Pharmacophore Modeling, Quantitative Structure-Activity Relationships (QSAR). nih.govbiosolveit.de |

| Structure-Based Drug Design (SBDD) | Known 3D structure of the biological target (e.g., Estrogen Receptor). drugdiscoverynews.comnih.gov | Optimizing the fit and interaction of analogues within the ER binding pocket. longdom.org | Molecular Docking, Molecular Dynamics Simulations. nih.govswri.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Bioactivity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or physicochemical properties of a series of compounds with their biological activities in a mathematical formula. wikipedia.org The fundamental principle of QSAR is that variations in the biological activity of a group of similar compounds, like this compound analogues, are dependent on changes in their molecular features. collaborativedrug.com These models are powerful tools for predicting the activity of newly designed, unsynthesized compounds, thereby prioritizing which analogues should be synthesized and tested. jocpr.comnih.gov

The development of a QSAR model involves several key steps:

Data Set Preparation : A collection of this compound analogues with experimentally determined biological activities (e.g., binding affinity to the estrogen receptor) is assembled. nih.gov

Descriptor Calculation : Various molecular descriptors are calculated for each analogue. These can be 2D descriptors (e.g., molecular weight, number of hydrogen bond donors) or 3D descriptors (e.g., steric and electrostatic fields). nih.gov

Model Generation : Statistical methods, such as partial least squares (PLS) or multiple linear regression, are used to build a mathematical equation linking the descriptors to the biological activity. nih.gov

Validation : The model's predictive power is rigorously tested using both internal (cross-validation) and external validation sets of compounds not used in the model's creation. jocpr.com

For estrogenic compounds, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been successfully applied. nih.gov CoMFA models analyze the steric and electrostatic fields surrounding the aligned molecules, generating 3D contour maps that visualize regions where changes in shape or charge will likely impact activity. nih.gov These maps provide intuitive guidance for medicinal chemists, indicating, for example, where adding a bulky group might enhance binding or where a positive charge is favorable for interaction with the estrogen receptor. nih.gov

| QSAR Model Type | Descriptors Used | Key Output | Application to this compound Analogues |

| 2D-QSAR | Topological indices, physicochemical properties (e.g., LogP). nih.gov | A mathematical equation relating 2D properties to activity. wikipedia.org | Predicting bioactivity based on overall structural features. |

| 3D-QSAR (e.g., CoMFA) | 3D steric and electrostatic fields. nih.gov | 3D contour maps showing favorable/unfavorable regions for activity. nih.gov | Guiding structural modifications on the this compound scaffold to improve ER binding affinity. |

Virtual Screening and Molecular Dynamics Simulations of this compound Interactions

Virtual Screening (VS) is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, such as the estrogen receptor. nih.gov It is a cost-effective alternative to high-throughput screening (HTS) of physical compounds. nih.gov VS can be either ligand-based or structure-based.

Ligand-based VS uses a pharmacophore model of known active compounds as a query to find similar molecules in a database. ugm.ac.id

Structure-based VS (often called docking) involves computationally placing each molecule from a library into the binding site of the target protein and scoring its potential fit and interaction energy. swri.orgresearchgate.net

In the context of this compound, virtual screening can be used to identify novel scaffolds that mimic the binding mode of this compound within the estrogen receptor, potentially leading to the discovery of new classes of ER modulators. nih.gov

Molecular Dynamics (MD) Simulations provide a detailed view of the dynamic nature of the interaction between a ligand, such as an this compound analogue, and its target protein over time. mdpi.comresearchgate.net While docking provides a static snapshot of the binding pose, MD simulations account for the flexibility of both the ligand and the protein, offering deeper insights into the stability of the complex. researchgate.net

By simulating the movements of atoms and molecules according to the laws of physics, MD can:

Assess the stability of the binding pose predicted by docking. researchgate.net

Reveal conformational changes in the estrogen receptor upon ligand binding. rsc.org

Identify key interactions, such as hydrogen bonds and van der Waals forces, that stabilize the ligand-receptor complex over time. rsc.orgdovepress.com

Calculate the free energy of binding, providing a more accurate estimation of binding affinity than docking scores alone. nih.gov

The combination of virtual screening to identify potential hits and molecular dynamics simulations to refine and validate these hits is a powerful workflow in the computational design of novel this compound analogues. researchgate.netnih.gov

Gene Expression Modulation and Cellular Responses by Estren

Epigenetic Modifications Influenced by Estren Signaling

Epigenetic modifications, including DNA methylation and histone modifications, play a crucial role in regulating gene expression by altering chromatin structure and accessibility. While the influence of estrogens on the epigenome is an active area of research, direct studies on the specific effects of this compound are limited.

There is currently a lack of specific research data on the direct effects of this compound on DNA methylation patterns. DNA methylation is a fundamental epigenetic mechanism that typically leads to gene silencing when it occurs in promoter regions. Future studies are needed to determine if this compound can induce changes in the methylation status of specific genes, which would provide further insight into its long-term effects on cellular function.

Similarly, the direct impact of this compound on histone acetylation dynamics has not been extensively characterized. Histone acetylation is generally associated with a more open chromatin structure and increased gene transcription. While estrogens are known to influence histone acetylation, it remains to be determined whether this compound shares these properties and, if so, through which specific histone acetyltransferases (HATs) or histone deacetylases (HDACs) it exerts its effects.

There is a lack of direct experimental evidence detailing the effects of this compound on chromatin accessibility and gene silencing. Chromatin remodeling is a key process that governs the access of transcriptional machinery to DNA. Investigating whether this compound can modulate the positioning of nucleosomes or recruit chromatin remodeling complexes would be a critical step in fully understanding its mechanisms of gene regulation. Future research utilizing techniques such as ATAC-seq (Assay for Transposase-Accessible Chromatin with sequencing) could provide valuable data on how this compound might alter the landscape of open chromatin and influence gene silencing.

This compound's Impact on Cellular Physiology

As a SERM, this compound demonstrates tissue-selective effects, influencing the physiology of various cell types by activating estrogen receptors ERα and ERβ and inducing transcriptional activity. nih.gov Its impact spans critical cellular processes from proliferation and differentiation to survival and metabolism.

Cell Proliferation and Differentiation Processes

This compound's influence on cell proliferation and differentiation is mediated through its interaction with estrogen receptors, which can trigger distinct signaling pathways. Studies on related estrogenic compounds have shown that these molecules can stimulate the proliferation of various cell types, including mammary epithelial cells and neural stem/progenitor cells (NS/PCs). nih.govnih.gov For instance, exposure to estrone, a related estrogen, has been observed to increase proliferation in mammary epithelial cells and alter cell cycle kinetics, leading to a significant increase in the number of cells in the S phase. nih.gov

The signaling pathways governing these effects can be divergent. Research suggests that estrogen-induced proliferation of NS/PCs is mediated via nuclear ERs, which function as ligand-activated transcription factors. mdpi.comnih.gov In contrast, the differentiation of these stem cells, for example into oligodendrocytes, appears to be stimulated through membrane-associated ERs that can activate rapid intracellular signaling cascades like the extracellular signal-regulated kinases 1/2 (ERK 1/2). mdpi.com

The process of differentiation, where a cell changes from one type to a more specialized one, is regulated by a complex network of signaling pathways, including Wnt, Notch, and TGF-β. nih.govcellsignal.com Estrogenic compounds can influence these pathways, thereby guiding the fate of stem cells and progenitor cells. researchgate.netresearchgate.net In the mammary gland, for example, estrone exposure has been shown to significantly increase the degree of lobular maturation, indicating a potent effect on cell differentiation. nih.gov This demonstrates the capacity of this compound-like compounds to modulate fundamental cellular processes that are crucial for tissue development and homeostasis. nih.gov

Table 2: this compound's Influence on Cellular Processes via ER Signaling

| Cellular Process | Mediating Receptor Type | Primary Signaling Mechanism | Example Outcome |

| Proliferation | Nuclear ERs | Ligand-activated transcription factor activity, regulating expression of cell cycle genes. mdpi.com | Increased number of cells in S phase in mammary epithelium. nih.gov |

| Differentiation | Membrane-associated ERs | Activation of rapid intracellular signaling cascades (e.g., ERK 1/2). mdpi.com | Generation of oligodendrocytes from neural stem cells. mdpi.comnih.gov |

Apoptosis and Cell Survival Pathways

This compound's activity through estrogen receptors also plays a critical role in the balance between cell survival and apoptosis (programmed cell death). Apoptosis is a highly regulated process essential for removing damaged or unnecessary cells and is executed through two main pathways: the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. youtube.comyoutube.com Both pathways converge on the activation of a cascade of proteases called caspases. nih.govnih.gov

Estrogenic signaling can promote cell survival by modulating key regulatory proteins in these pathways. The PI3K/AKT pathway is a central signaling cascade that fosters cell survival by phosphorylating and inactivating pro-apoptotic proteins. nih.gov Estrogens can activate this pathway, thereby shifting the cellular balance towards survival. Furthermore, estrogen receptor signaling can influence members of the Bcl-2 family of proteins, which are critical regulators of the intrinsic apoptotic pathway. youtube.com Anti-apoptotic members like Bcl-2 can prevent the release of cytochrome c from mitochondria, a key step in initiating apoptosis, while pro-apoptotic members promote it. youtube.comresearchgate.net

Conversely, under certain conditions or depending on the cellular context, estrogenic compounds can also promote apoptosis. The role of a compound as a survival factor can be receptor-dependent. For instance, receptors like DCC and UNC5H can act as "dependence receptors," inducing apoptosis in the absence of their ligand, netrin-1, but promoting survival when the ligand is present. embopress.org This highlights the complex, context-dependent nature of signaling pathways that regulate cell fate, which can be modulated by SERMs like this compound.

Cellular Metabolism and Bioenergetic States

The influence of this compound extends to the fundamental processes of cellular metabolism and energy production, largely through the modulation of mitochondrial function. nih.gov Mitochondria are central hubs for cellular bioenergetics, responsible for generating ATP through oxidative phosphorylation (OXPHOS), and are also involved in steroid biosynthesis and apoptotic signaling. nih.gov

Estrogens are known to regulate mitochondrial function through multiple mechanisms. nih.gov They can indirectly control mitochondrial activity by regulating the nuclear transcription of genes that encode mitochondrial proteins. nih.gov This genomic pathway involves transcription factors like nuclear respiratory factor-1 (NRF-1), which orchestrates the expression of a suite of nuclear-encoded mitochondrial genes. nih.gov Additionally, more rapid, non-genomic effects may occur through direct signaling at the mitochondrial level, potentially via mitochondrial-located estrogen receptors. nih.gov

Table 3: this compound's Potential Effects on Mitochondrial Functions

| Mitochondrial Function | Regulatory Mechanism | Potential Consequence |

| Gene Expression | Indirectly, via nuclear ERs regulating transcription of mitochondrial proteins (e.g., through NRF-1). nih.govnih.gov | Altered levels of OXPHOS components and metabolic enzymes. |

| Bioenergetics | Modulation of OXPHOS and ATP production. nih.gov | Changes in cellular energy availability and metabolic rate. |

| Dynamics | Regulation of mitochondrial fusion and fission proteins (e.g., DRP1). nih.gov | Alterations in mitochondrial network morphology and function. |

| Apoptosis Regulation | Control over the release of pro-apoptotic factors like cytochrome c. youtube.comnih.gov | Modulation of the intrinsic apoptotic pathway. |

Estren Metabolism and Biotransformation Pathways

Enzymatic Pathways of Estren Biotransformation

The metabolism of this compound derivatives proceeds through two main phases. Phase I reactions introduce or expose functional groups, primarily through oxidation, while Phase II reactions conjugate these groups with endogenous molecules to increase water solubility and promote elimination.

Cytochrome P450 (P450) enzymes are a superfamily of monooxygenases that play a dominant role in the metabolism of steroids. wada-ama.orgnih.govnih.gov These enzymes are critical in Phase I metabolism, catalyzing hydroxylation reactions at various positions on the this compound steroid nucleus. bohrium.comdiva-portal.orgresearchgate.net This process involves the insertion of a hydroxyl group (-OH), which can significantly alter the biological activity of the parent compound and create a site for subsequent Phase II conjugation.

Several CYP isoforms are involved in the biotransformation of xenobiotics, including synthetic this compound derivatives. wada-ama.orgdrugbank.com For instance, studies on anabolic androgenic steroids (AAS) have shown that adrenal P450 enzymes such as CYP11A1, CYP11B1, and CYP11B2 can metabolize these compounds. wada-ama.org Research on the metabolism of trenbolone (B1683226) acetate, a potent synthetic this compound derivative, has identified hydroxylation as a key metabolic route. In rats, major metabolites include products hydroxylated at the 16α-position. nih.gov Similarly, fungal biotransformation studies of nandrolone (B1676933) decanoate (B1226879) have demonstrated hydroxylations at the 6β and 9α positions. tandfonline.com While the liver is the primary site of CYP-mediated metabolism, enzymes in other tissues, such as the adrenal cortex, can also contribute to the biotransformation of AAS. wada-ama.org The specific site of hydroxylation is determined by the substrate's structure and the specific CYP enzyme involved. bohrium.comfrontiersin.org

| CYP Enzyme Family | Example Substrate (this compound Derivative) | Reaction Type | Resulting Metabolite |

|---|---|---|---|

| Cytochrome P450 | Trenbolone | 16α-Hydroxylation | 16α-hydroxytrenbolone |

| Cytochrome P450 | Nandrolone | 6β-Hydroxylation | 6β,17β-dihydroxyestr-4-en-3-one |

| Cytochrome P450 | Nandrolone | 9α-Hydroxylation | 9α,17β-dihydroxyestr-4-en-3-one |

| CYP11A1, CYP11B1, CYP11B2 | Anabolic Androgenic Steroids | Hydroxylation | Various hydroxylated metabolites |

Hydroxysteroid dehydrogenases (HSDs) are a group of enzymes that play a crucial role in regulating the biological activity of steroid hormones at a pre-receptor level. nih.gov They catalyze the reversible oxidation and reduction of hydroxyl and keto groups on the steroid nucleus, particularly at the C-17 position. nih.govresearchgate.netnih.gov This enzymatic action is vital for converting steroids between their active (17β-hydroxy) and less active (17-keto) forms. researchgate.net

In the metabolism of this compound derivatives, 17β-HSDs are particularly important. For example, the metabolism of nandrolone involves its oxidation to the less active 19-norandrostenedione. wikipedia.org Conversely, the reduction of a 17-keto group can form an active 17β-hydroxy steroid. A significant pathway in the biotransformation of trenbolone is 17α-epimerization, where the potent 17β-hydroxy form is converted to the less active 17α-hydroxy epimer. nih.gov This epimerization significantly reduces the biological potency of the compound. nih.gov The interconversion between 17β-trenbolone and its oxidized form, trendione, is another key metabolic step mediated by HSDs. washington.edu

| Enzyme | Example Substrate (this compound Derivative) | Action | Product |

|---|---|---|---|

| 17β-Hydroxysteroid Dehydrogenase | Nandrolone (17β-hydroxy) | Oxidation | 19-Norandrostenedione (17-keto) |

| Hydroxysteroid Dehydrogenase | 17β-Trenbolone | Oxidation | Trendione |

| Hydroxysteroid Dehydrogenase | Trendione | Reduction | 17β-Trenbolone / 17α-Trenbolone |

| Epimerase Activity (likely HSD-mediated) | 17β-Trenbolone | 17α-Epimerization | 17α-Trenbolone |

Phase II biotransformation reactions involve the conjugation of Phase I metabolites or the parent drug with endogenous polar molecules. uomus.edu.iqreactome.orgupol.cz This process significantly increases the water solubility of the compounds, facilitating their excretion via urine or bile. uomus.edu.iqdrughunter.com The primary Phase II reactions for this compound metabolites are glucuronidation and sulfation. nih.govwikipedia.orgsemanticscholar.org

Glucuronidation is catalyzed by UDP-glucuronosyltransferases (UGTs), while sulfation is mediated by sulfotransferases (SULTs). upol.czclinpgx.orgmetagenicsinstitute.com These enzymes transfer glucuronic acid or a sulfate (B86663) group, respectively, to the hydroxyl groups on the steroid metabolites. Studies on the urinary metabolic profile of 19-norsteroids, such as nandrolone, show that its main metabolites, 19-norandrosterone (B1242311) and 19-noretiocholanolone (B1255105), are excreted predominantly as glucuronide and sulfate conjugates. nih.govsemanticscholar.org Similarly, trenbolone and its metabolite, 17-epitrenbolone, are eliminated from the body as β-glucuronides or sulfates. wikipedia.org The relative abundance of sulfated versus glucuronidated metabolites can change over time following administration. nih.gov

| Conjugation Reaction | Enzyme Family | Example Metabolite | Conjugated Product |

|---|---|---|---|

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | 19-Norandrosterone | 19-Norandrosterone glucuronide |

| Sulfation | Sulfotransferases (SULTs) | 19-Norandrosterone | 19-Norandrosterone sulfate |

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | 19-Noretiocholanolone | 19-Noretiocholanolone glucuronide |

| Sulfation | Sulfotransferases (SULTs) | 19-Noretiocholanolone | 19-Noretiocholanolone sulfate |

| Glucuronidation/Sulfation | UGTs/SULTs | Trenbolone | Trenbolone conjugates |

Identification and Characterization of this compound Metabolites

The detection and structural identification of this compound metabolites are crucial for understanding their biotransformation and for applications such as doping control. This is achieved through advanced analytical and spectroscopic techniques.

Metabolomic approaches are used to create a comprehensive profile of metabolites in biological samples like urine and plasma. nih.govoup.com The primary analytical platforms for steroid metabolite profiling are hyphenated chromatography-mass spectrometry techniques, including gas chromatography-mass spectrometry (GC/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). washington.eduresearchgate.nettaylorandfrancis.com

These methods involve an initial extraction of metabolites from the biological matrix, which may include a hydrolysis step to cleave conjugated metabolites back to their free form. nih.govnih.gov For GC/MS analysis, derivatization is often required to make the steroids volatile. nih.govnih.gov These techniques allow for the separation, detection, and quantification of various metabolites. For instance, urinary metabolic profiling after administration of 19-norsteroids has successfully identified and quantified major metabolites like 19-norandrosterone (NA) and 19-noretiocholanolone (NE). oup.comnih.govresearchgate.net LC-MS/MS is particularly useful for analyzing both free and conjugated steroids directly from complex mixtures. washington.edu

| Analytical Technique | Biological Matrix | Metabolites Identified |

|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC/MS) | Urine | 19-Norandrosterone, 19-Noretiocholanolone |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Water, Urine | 17α-Trenbolone, 17β-Trenbolone, Trendione |

| High-Resolution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Water | Novel trenbolone transformation products |

However, for unambiguous structure determination, especially for novel metabolites or to distinguish between isomers, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard. researchgate.netnih.gov NMR provides detailed information about the carbon-hydrogen framework of a molecule. nih.gov The combination of advanced analytical methods, such as coupling liquid chromatography with solid-phase extraction and then NMR (LC-SPE-NMR), allows for the purification and structural analysis of metabolites present in low concentrations within complex biological mixtures. researchgate.netfrontiersin.org Through these methods, the structures of key metabolites of nandrolone, such as 19-norandrosterone and 19-noretiocholanolone, and of trenbolone, such as 17α-trenbolone and trendione, have been unequivocally confirmed. nih.govwikipedia.orgwashington.edunih.gov

| Parent Compound | Key Metabolite | Key Structural Feature | Elucidation Technique(s) |

|---|---|---|---|

| Nandrolone | 19-Norandrosterone | Metabolite with reduced A-ring and 3-hydroxy, 17-keto structure | GC/MS |

| Nandrolone | 19-Noretiocholanolone | Epimer of 19-Norandrosterone | GC/MS |

| Trenbolone | 17α-Trenbolone | Epimer with hydroxyl group in the alpha position at C-17 | LC-MS/MS |

| Trenbolone | Trendione | Oxidized metabolite with a keto group at C-17 | LC-MS/MS |

| Nandrolone | 6β,17β-dihydroxyestr-4-en-3-one | Hydroxylated at the 6β position | NMR, MS |

Biological Activity and Receptor Interactions of this compound Metabolites

Agonistic or Antagonistic Potential of this compound Metabolites

The metabolites of this compound exhibit a range of agonistic and, in some contexts, potentially antagonistic activities at key steroid receptors, including estrogen receptors (ERα and ERβ) and the androgen receptor (AR).

A primary metabolic pathway for this compound is its conversion to 19-nortestosterone . This transformation is facilitated by the enzyme 3α-hydroxysteroid dehydrogenase. 19-nortestosterone is a potent agonist of the androgen receptor, and its formation is a key determinant of this compound's androgenic effects.

Furthermore, metabolites of 19-nortestosterone can exhibit estrogenic properties. Specifically, A-ring reduced derivatives of 19-nortestosterone have been shown to act as selective agonists for estrogen receptor alpha (ERα). nih.gov These metabolites can induce conformational changes in ERα and recruit coactivators, leading to the transcription of estrogen-responsive genes. nih.gov This indicates that the metabolic cascade initiated by this compound can result in compounds with distinct estrogenic activities.

While the agonistic activities of this compound's androgenic and some estrogenic metabolites are established, there is a lack of specific research detailing any antagonistic potential of other potential metabolites, such as hydroxylated forms of this compound, on these or other receptors. General principles of steroid metabolism suggest that hydroxylation at different positions can significantly alter a compound's receptor affinity and efficacy, potentially leading to antagonistic effects, but specific data for this compound metabolites is limited. researchgate.net

Interactive Table: Receptor Activity of Known this compound Metabolites

| Metabolite | Primary Receptor Target(s) | Observed Activity |

| 19-Nortestosterone | Androgen Receptor (AR) | Agonist |

| A-ring reduced derivatives of 19-nortestosterone | Estrogen Receptor Alpha (ERα) | Selective Agonist |

Metabolic Stability and its Correlation with Bioactivity

The metabolic stability of a compound refers to its susceptibility to biotransformation, which in turn influences its half-life and duration of action. There is currently a notable lack of specific data on the metabolic stability of this compound and its individual metabolites. Information regarding their metabolic clearance rates and half-lives is not extensively documented in publicly available research.

The bioactivity of this compound is intrinsically linked to its metabolic conversion. The rate and extent of its transformation to 19-nortestosterone will directly correlate with the magnitude and duration of its androgenic effects. Similarly, the subsequent metabolism of 19-nortestosterone to estrogenic derivatives will determine the onset and potency of its effects on ERα.

Advanced Analytical Methodologies for Estren Research

Mass Spectrometry-Based Techniques for Estren and Metabolite Analysis

Mass spectrometry (MS) is a powerful analytical tool that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for the identification and quantification of chemical compounds. In the context of this compound research, various MS techniques are employed to gain detailed insights into its structure, and the presence of its metabolites in complex biological samples.

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous identification of this compound and its metabolites. measurlabs.combioanalysis-zone.com Unlike nominal mass spectrometers, HRMS instruments can measure the m/z ratio to several decimal places, providing a highly accurate mass measurement. bioanalysis-zone.com This precision allows for the determination of the elemental composition of a molecule with a high degree of confidence. longdom.orgucr.edu Advanced mass analyzers such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) are commonly used to achieve high resolution. longdom.org The accurate mass data generated by HRMS is crucial for distinguishing between compounds that may have the same nominal mass but different elemental formulas. bioanalysis-zone.com

Illustrative HRMS Data for an this compound Derivative

| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) | Measured Monoisotopic Mass (Da) | Mass Error (ppm) |

|---|---|---|---|---|

| This compound Derivative | C18H24O2 | 272.1776 | 272.1771 | -1.84 |

This table illustrates the principle of accurate mass measurement using HRMS for a hypothetical this compound derivative. The low mass error provides strong evidence for the proposed elemental composition.

Tandem Mass Spectrometry, also known as MS/MS, is a technique used to elucidate the structure of a compound by fragmenting a specific ion and analyzing the resulting fragment ions. wikipedia.orgnationalmaglab.org In an MS/MS experiment, a precursor ion (typically the molecular ion or a protonated/deprotonated molecule) of the analyte of interest, such as this compound, is selected in the first stage of the mass spectrometer. This selected ion is then subjected to collision-induced dissociation (CID), where it collides with an inert gas, causing it to break apart into smaller, characteristic fragment ions. nationalmaglab.org These product ions are then analyzed in the second stage of the mass spectrometer. The resulting fragmentation pattern provides a structural fingerprint of the molecule, aiding in its identification and differentiation from isomers. wikipedia.org

Characteristic Fragmentation Pathways of this compound-like Compounds The fragmentation of estrogen-like compounds often involves characteristic losses from the steroid core. For instance, the fragmentation of some estrogen isomers has been shown to produce specific ions resulting from retro-Diels-Alder reactions and other complex rearrangements within the ring structure. nih.gov

Illustrative MS/MS Fragmentation Data for an this compound Precursor Ion (m/z 273)

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Potential Structural Assignment |

|---|---|---|---|

| 273.2 | 255.2 | H2O | Loss of a hydroxyl group |

| 273.2 | 229.1 | C2H4O | Cleavage of the D-ring |

| 273.2 | 171.1 | C7H8O | Retro-Diels-Alder fragmentation of the B-ring |

| 273.2 | 145.1 | C8H8O2 | Further fragmentation of the steroid backbone |

This table provides a hypothetical fragmentation pattern for a protonated this compound molecule, illustrating how MS/MS data can be used to infer structural features.

The quantitative analysis of this compound and its metabolites in biological matrices such as plasma, urine, and tissue is essential for pharmacokinetic and metabolic studies. uab.edunih.gov Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, selectivity, and wide dynamic range. researchgate.net The method typically involves the use of a stable isotope-labeled internal standard, which is chemically identical to the analyte but has a different mass. This allows for accurate quantification by correcting for variations in sample preparation and instrument response. uab.edu Sample preparation often involves protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances from the biological matrix. uab.edu

Typical Parameters for Quantitative LC-MS/MS Analysis of this compound-like Compounds in Plasma

| Parameter | Typical Value/Condition |

|---|---|

| Sample Volume | 100 - 500 µL |

| Extraction Method | Liquid-Liquid Extraction or Solid-Phase Extraction |

| Internal Standard | Deuterated or 13C-labeled analog |

| Ionization Mode | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |

| MS/MS Transition (Analyte) | Specific precursor -> product ion transition for the analyte |

| MS/MS Transition (Internal Standard) | Specific precursor -> product ion transition for the internal standard |

| Lower Limit of Quantitation (LLOQ) | pg/mL to low ng/mL range |

This table outlines the key parameters for a typical quantitative bioanalytical method for an this compound-like compound, highlighting the sensitivity achievable with modern instrumentation.

Chromatographic Separation Techniques for this compound Characterization

Chromatographic techniques are employed to separate the components of a complex mixture before their introduction into the mass spectrometer. This separation is crucial for reducing matrix effects and enabling the individual analysis of this compound and its various metabolites.

Liquid chromatography, particularly high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), is the most common separation technique coupled with mass spectrometry for the analysis of this compound and its metabolites. youtube.com In LC-MS, the sample is dissolved in a liquid mobile phase and passed through a column containing a solid stationary phase. The separation is based on the differential partitioning of the analytes between the mobile and stationary phases. youtube.com Reversed-phase chromatography, where the stationary phase is nonpolar and the mobile phase is polar, is frequently used for the separation of steroid-like compounds. The separated compounds are then introduced into the mass spectrometer for detection and analysis. youtube.com

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of volatile and semi-volatile compounds. wikipedia.orgspectroinlets.com For non-volatile compounds like this compound and its hydroxylated metabolites, a derivatization step is typically required to increase their volatility and thermal stability. nih.govnih.gov Silylating agents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), are commonly used to convert polar functional groups (e.g., hydroxyl groups) into less polar and more volatile trimethylsilyl (TMS) ethers. nih.gov The derivatized sample is then injected into the gas chromatograph, where it is vaporized and separated in a capillary column before entering the mass spectrometer. wikipedia.org GC-MS can provide excellent chromatographic resolution and is a valuable tool for the characterization of this compound and its derivatives. nih.gov

Spectroscopic and Imaging Techniques for this compound-Receptor Interactions

Investigating the interaction between this compound-based ligands and their receptors requires sophisticated techniques that can measure binding events and visualize these processes within the cellular environment.

Fluorescence Polarization Assays for Ligand Binding

Fluorescence Polarization (FP) is a powerful, non-radioactive technique used to measure the binding affinity of this compound derivatives to their receptors in solution. nih.govfredhutch.org The principle relies on the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. bmbreports.org

Methodology: A small, fluorescently labeled this compound-based ligand (the "tracer," e.g., a fluorescein-labeled estradiol (B170435) derivative) tumbles rapidly in solution. nih.gov When excited with plane-polarized light, it emits depolarized light due to this rapid rotation. However, when the tracer binds to a much larger molecule, such as an estrogen receptor (ERα or ERβ), the tumbling of the resulting complex is significantly slower. This reduced motion results in the emission of light that remains highly polarized. The change in polarization is directly proportional to the fraction of the bound tracer, allowing for the determination of binding affinity (Kd) or the inhibitory concentration (IC50) of unlabeled competitor compounds. dphen1.comjst.go.jp

Research Findings: FP assays are widely used for screening potential endocrine-disrupting chemicals and for quantifying the binding affinities of various this compound-based compounds. For example, in a competitive binding assay, the IC50 value for 17β-estradiol was determined to be 2.82 nM, which corresponds to a high-affinity inhibitor constant (Ki) of 0.65 nM. nih.gov This demonstrates the assay's sensitivity in quantifying strong protein-ligand interactions.

| Compound | Receptor | Measured Value (IC50) | Reference |

|---|---|---|---|

| 17β-Estradiol | ERα | 0.016 µM | jst.go.jp |

| Coumestrol | ERα | 0.053 µM | jst.go.jp |

| Estrone | ER | - | nih.gov |

| Estriol | ER | - | nih.gov |

| Diethylstilbestrol | ER | - | nih.gov |

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical technique that provides real-time data on the kinetics of molecular interactions. aragenbio.com It is used to measure both the association (on-rate, k_a_) and dissociation (off-rate, k_d_) of ligands, from which the equilibrium dissociation constant (K_D_) can be calculated. aragenbio.comnih.gov

Methodology: In a typical SPR experiment for studying this compound-receptor interactions, one molecule (the ligand, such as the estrogen receptor) is immobilized on a sensor chip surface. aragenbio.comnih.gov A solution containing the other molecule (the analyte, an this compound-based compound) is then flowed over this surface. Binding of the analyte to the immobilized ligand causes a change in the refractive index at the surface, which is detected as a shift in the resonance angle of reflected light. aragenbio.comnih.gov This response is measured in real-time and is proportional to the mass of the bound analyte. By analyzing the binding curve (sensogram) at different analyte concentrations, detailed kinetic parameters can be extracted. nih.gov

Research Findings: SPR has been instrumental in distinguishing the binding mechanisms of different classes of this compound-based compounds. Studies have shown that agonist ligands (like 17β-estradiol and estriol) and antagonist ligands (like tamoxifen) have markedly different binding kinetics to the estrogen receptor. On average, antagonists exhibit association rates that can be up to 500-fold slower than agonists, suggesting they may bind to a different conformation of the receptor. nih.govresearchgate.net SPR can also discern subtle differences in how a single ligand interacts with different receptor isoforms, such as ERα and ERβ. nih.gov

| Compound | Receptor Isoform | Association Rate (ka, M⁻¹s⁻¹) | Dissociation Rate (kd, s⁻¹) | Affinity (KD, nM) | Reference |

|---|---|---|---|---|---|

| Estriol | ERα | 1.0 x 10⁶ | 1.8 x 10⁻² | 18 | nih.gov |

| Estriol | ERβ | 5.7 x 10⁵ | 3.2 x 10⁻³ | 5.6 | nih.gov |

| 17β-Estradiol | ER | - | - | - | nih.govresearchgate.net |

| Estrone | ER | - | - | - | nih.govresearchgate.net |

Advanced Microscopy for Subcellular Localization of this compound and Receptors

Understanding where this compound-based compounds and their receptors are located within a cell is crucial to elucidating their mechanism of action. Advanced microscopy techniques, particularly confocal laser scanning microscopy, allow for high-resolution visualization of these molecules in living or fixed cells. molbiolcell.org

Methodology: To visualize receptors, they are often tagged with a fluorescent protein, such as Green Fluorescent Protein (GFP). molbiolcell.org For example, cells can be transfected with a plasmid encoding an ER-GFP fusion protein. This allows researchers to track the receptor's movement within the cell. The ligand itself is typically not fluorescent. The localization is observed using a confocal microscope, which provides optical sectioning to eliminate out-of-focus light and generate sharp, detailed images of cellular compartments. molbiolcell.org

Research Findings: Confocal microscopy studies have revealed dynamic, ligand-dependent changes in the subcellular localization of estrogen receptors. In the absence of an activating ligand, both ERα and ERβ are found predominantly within the nucleus. nih.gov Upon treatment with an this compound-based agonist like 17β-estradiol, ERβ can be rapidly translocated to the plasma membrane in certain neuronal cells, a process not observed for ERα. nih.gov Furthermore, high-resolution imaging has shown that within the nucleus, the distribution of ERα is altered by ligand binding. In the absence of a ligand, the receptor is distributed diffusely, but upon treatment with agonists (e.g., 17β-estradiol) or antagonists (e.g., 4-hydroxytamoxifen), it reorganizes into distinct punctate patterns. molbiolcell.org Electron microscopy has further confirmed that estrogen receptors can be found in extranuclear sites, including dendrites, axons, and glial cells in the hippocampus. nih.gov

Molecular and Cellular Biology Assays for this compound Activity Assessment

Beyond binding, it is essential to measure the functional consequences of this compound-receptor interactions. Molecular and cellular assays are used to quantify the biological activity of these compounds, from gene transcription to protein-level analysis.

Reporter Gene Assays for Transcriptional Activity

Reporter gene assays are a cornerstone for measuring the ability of this compound-based compounds to activate or inhibit gene expression through their receptors. thermofisher.comberthold.com These assays provide a quantitative measure of the transcriptional activity resulting from the ligand-receptor complex binding to DNA. springernature.com